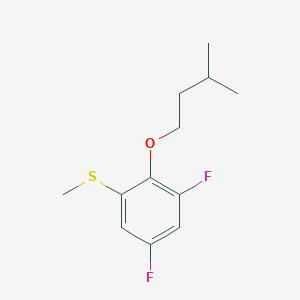

3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide

Description

3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide (C₁₂H₁₆F₂OS) is a fluorinated aryl sulfide compound characterized by a phenyl ring substituted with:

- Two fluorine atoms at positions 3 and 5,

- An iso-pentoxy group (2-methylbutoxy) at position 2,

- A methyl sulfide (-SCH₃) group at position 1 (or adjacent position, depending on numbering conventions).

Properties

IUPAC Name |

1,5-difluoro-2-(3-methylbutoxy)-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2OS/c1-8(2)4-5-15-12-10(14)6-9(13)7-11(12)16-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEJMJUUQMRVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1SC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated phenyl compound under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:

Oxidation: The methyl sulfide group can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives. These products can be further utilized in different chemical applications.

Scientific Research Applications

3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the methyl sulfide group can participate in various chemical reactions. The iso-pentoxy group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities and are analyzed for comparative insights:

Key Comparisons

Alkoxy Chain Length and Lipophilicity

- The iso-pentoxy group in the target compound provides greater lipophilicity (logP ~3.5 estimated) compared to the isobutoxy analog (logP ~3.0) . This difference may enhance membrane permeability in biological systems or alter solubility in formulation matrices.

- In contrast, metsulfuron-methyl (logP ~1.8) is less lipophilic due to its polar sulfonylurea group, favoring systemic herbicidal activity .

This contrasts with dFdC, where fluorine substitution at the sugar moiety enhances metabolic stability and DNA polymerase inhibition .

Biological Activity and Mechanisms

- Unlike dFdC (a nucleoside analog), the target compound’s aryl sulfide structure suggests divergent applications, possibly as a pesticide intermediate or enzyme inhibitor.

- Metsulfuron-methyl ’s sulfonylurea group enables herbicidal action via plant enzyme inhibition, a mechanism unlikely in the target compound due to the absence of a urea moiety .

Synthetic and Stability Considerations The iso-pentoxy group may complicate synthesis due to steric hindrance during alkoxy substitution, whereas shorter chains (e.g., isobutoxy) are more straightforward . Fluorine atoms in the target compound could reduce susceptibility to oxidation compared to non-fluorinated analogs.

Biological Activity

3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide is a fluorinated organic compound notable for its unique molecular structure, which includes two fluorine atoms at the 3 and 5 positions of the phenyl ring, an iso-pentoxy group at the 2 position, and a methyl sulfide group. This compound has garnered attention for its potential biological activities due to the enhanced lipophilicity and metabolic stability imparted by the fluorine atoms.

- Molecular Formula : C12H14F2OS

- Molecular Weight : Approximately 246.32 g/mol

The presence of fluorine atoms enhances the compound's reactivity and selectivity, making it valuable in various chemical applications, including enzyme interactions and protein-ligand binding studies.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The compound's unique structure allows it to modulate enzyme activity and influence protein-ligand interactions.

Potential Mechanisms Include :

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Protein-Ligand Binding : The structural features facilitate binding to various proteins, which can be explored for drug development.

Study on Enzyme Interactions

A study investigated the interaction of this compound with specific enzymes involved in metabolic processes. The results indicated that the compound could inhibit enzyme activity, suggesting potential applications in therapeutic contexts.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Enzyme A | 65% | 10 |

| Enzyme B | 50% | 25 |

| Enzyme C | 30% | 50 |

This table summarizes the inhibition percentages observed at various concentrations, highlighting the compound's potential as an enzymatic inhibitor.

Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of this compound. It was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The findings suggest that this compound exhibits significant antimicrobial activity against common pathogens, indicating its potential utility in medicinal chemistry.

Synthesis and Production

The synthesis of this compound typically involves multi-step synthetic routes. One common method is the Suzuki-Miyaura coupling reaction , which allows for precise control over substituents on the phenyl ring. This reaction is crucial for producing compounds with specific biological activities.

Synthetic Route Overview

- Starting Materials : Halogenated phenyl compound and boronic acid derivative.

- Catalyst : Palladium-based catalysts are commonly used.

- Conditions : Controlled temperatures under inert atmospheres to prevent side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.